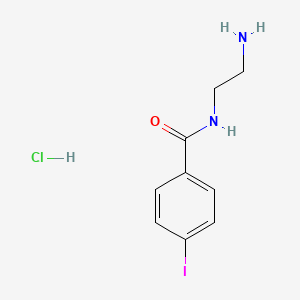
(S)-Pinandiol(dichloromethyl)boronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Pinandiol(dichloromethyl)boronate is a boron-containing compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronate group attached to a dichloromethyl moiety and a pinandiol backbone, which imparts chirality to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pinandiol(dichloromethyl)boronate typically involves the reaction of pinandiol with dichloromethylborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high enantiomeric purity. The process may involve the use of catalysts and specific solvents to optimize the yield and selectivity of the reaction .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with additional considerations for scalability, cost-effectiveness, and safety.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Pinandiol(dichloromethyl)boronate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to other functional groups, such as methyl or methylene.
Substitution: The dichloromethyl group can be substituted with other nucleophiles, leading to a variety of functionalized boronates.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized boronates.
Aplicaciones Científicas De Investigación
(S)-Pinandiol(dichloromethyl)boronate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s boron-containing structure makes it useful in the development of boron-based drugs and imaging agents.
Medicine: Research is ongoing into the potential therapeutic applications of boron-containing compounds, including this compound, in cancer treatment and other diseases.
Mecanismo De Acción
The mechanism of action of (S)-Pinandiol(dichloromethyl)boronate involves its interaction with various molecular targets and pathways. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in chemical synthesis. Additionally, the compound’s chirality can influence its reactivity and selectivity in asymmetric synthesis .
Comparación Con Compuestos Similares
Similar Compounds
®-Pinandiol(dichloromethyl)boronate: The enantiomer of (S)-Pinandiol(dichloromethyl)boronate, with similar chemical properties but different stereochemistry.
Dichloromethyldiisopropoxyborane: A related boron-containing compound with different substituents on the boron atom.
Pinandiol(dibromomethyl)boronate: A similar compound with bromine atoms instead of chlorine.
Uniqueness
This compound is unique due to its specific combination of a pinandiol backbone and a dichloromethylboronate group, which imparts distinct reactivity and selectivity in chemical reactions. Its chirality also makes it valuable in asymmetric synthesis and other applications where enantiomeric purity is crucial .
Propiedades
Número CAS |
87249-60-3 |
|---|---|
Fórmula molecular |
C11H21BCl2O4 |
Peso molecular |
299.0 g/mol |
Nombre IUPAC |
dichloromethylboronic acid;(1S)-2,6,6-trimethylbicyclo[3.1.1]heptane-1,2-diol |
InChI |
InChI=1S/C10H18O2.CH3BCl2O2/c1-8(2)7-4-5-9(3,11)10(8,12)6-7;3-1(4)2(5)6/h7,11-12H,4-6H2,1-3H3;1,5-6H/t7?,9?,10-;/m0./s1 |
Clave InChI |
XGXKHBQNJZEYCC-UZTBBJOZSA-N |
SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(Cl)Cl |
SMILES isomérico |
B(C(Cl)Cl)(O)O.CC1(C2CCC([C@@]1(C2)O)(C)O)C |
SMILES canónico |
B(C(Cl)Cl)(O)O.CC1(C2CCC(C1(C2)O)(C)O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2604171.png)


![[5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2604178.png)



![diethyl 2-(3-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2604183.png)

![3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2604187.png)
![N'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2604188.png)

